3-(4-Methoxyphenyl)-2-sulfanylprop-2-enoic acid 3-(4-Methoxyphenyl)-2-sulfanylprop-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 5740-35-2
VCID: VC21403267
InChI: InChI=1S/C10H10O3S/c1-13-8-4-2-7(3-5-8)6-9(14)10(11)12/h2-6,14H,1H3,(H,11,12)/b9-6-
SMILES: COC1=CC=C(C=C1)C=C(C(=O)O)S
Molecular Formula: C10H10O3S
Molecular Weight: 210.25 g/mol

3-(4-Methoxyphenyl)-2-sulfanylprop-2-enoic acid

CAS No.: 5740-35-2

Cat. No.: VC21403267

Molecular Formula: C10H10O3S

Molecular Weight: 210.25 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Methoxyphenyl)-2-sulfanylprop-2-enoic acid - 5740-35-2

Specification

CAS No. 5740-35-2
Molecular Formula C10H10O3S
Molecular Weight 210.25 g/mol
IUPAC Name (Z)-3-(4-methoxyphenyl)-2-sulfanylprop-2-enoic acid
Standard InChI InChI=1S/C10H10O3S/c1-13-8-4-2-7(3-5-8)6-9(14)10(11)12/h2-6,14H,1H3,(H,11,12)/b9-6-
Standard InChI Key AMARKEGDFSBLFC-TWGQIWQCSA-N
Isomeric SMILES COC1=CC=C(C=C1)/C=C(/C(=O)O)\S
SMILES COC1=CC=C(C=C1)C=C(C(=O)O)S
Canonical SMILES COC1=CC=C(C=C1)C=C(C(=O)O)S

Introduction

Physical and Chemical Properties

3-(4-Methoxyphenyl)-2-sulfanylprop-2-enoic acid is characterized by distinct physical and chemical properties that contribute to its potential utility in various chemical and biological applications. The compound is identified by the CAS number 5740-35-2 and possesses a molecular formula of C10H10O3S. As an organic acid with both aromatic and sulfur-containing functional groups, it exhibits specific physicochemical characteristics that influence its behavior in biological systems and chemical reactions.

The compound can exist in either liquid or powder form, making it versatile for different applications and storage conditions . Its physical appearance and state are important considerations for researchers and manufacturers working with this substance. The physical properties of 3-(4-Methoxyphenyl)-2-sulfanylprop-2-enoic acid are summarized in the following table:

PropertyValue
CAS Number5740-35-2
Molecular FormulaC10H10O3S
Molecular Weight210.25 g/mol
Density1.29 g/cm³
Boiling Point392.2°C at 760 mmHg
Flash Point191°C
Exact Mass210.03500
Polar Surface Area (PSA)85.33000
LogP2.05050
Index of Refraction1.632

These physicochemical properties, particularly the LogP value of 2.05050, suggest that 3-(4-Methoxyphenyl)-2-sulfanylprop-2-enoic acid has moderate lipophilicity, indicating potential for cell membrane permeability . The relatively high boiling point (392.2°C) and flash point (191°C) suggest thermal stability, which is advantageous for various laboratory and industrial applications . The polar surface area of 85.33000 provides insights into the compound's potential for hydrogen bonding and its behavior in biological systems .

Structural Features and Characterization

The structure of 3-(4-Methoxyphenyl)-2-sulfanylprop-2-enoic acid integrates several key functional groups that contribute to its chemical reactivity and biological potential. The compound features a methoxyphenyl group connected to a propenoic acid backbone, with a sulfanyl (thiol) group positioned at the 2-carbon of the propenoic acid chain. This unique arrangement of functional groups creates distinct electronic and steric properties that influence its chemical behavior and biological interactions.

The methoxy group (-OCH3) attached to the para position of the phenyl ring contributes to the electron density distribution within the molecule, potentially enhancing its interactions with biological targets. The aromatic ring provides structural rigidity and potential for π-π interactions with protein binding sites. Meanwhile, the sulfanyl group introduces a nucleophilic center that can participate in various chemical transformations and potentially form disulfide bonds in biological systems.

The propenoic acid moiety (also known as acrylic acid) contains a carboxylic acid group that can participate in hydrogen bonding and acid-base reactions, further diversifying the compound's chemical behavior. The conjugated double bond system connects the aromatic ring to the carboxylic acid, creating electronic delocalization that influences the compound's stability and reactivity patterns.

These structural features collectively contribute to the compound's potential to interact with biological macromolecules such as proteins and enzymes, possibly explaining its reported biological activities. The specific arrangement of these functional groups creates a unique three-dimensional structure that can be essential for molecular recognition in biological systems.

Related Compounds and Comparative Analysis

Several compounds share structural similarities with 3-(4-Methoxyphenyl)-2-sulfanylprop-2-enoic acid, highlighting the diversity of biological activities associated with similar structural motifs. One related compound is (E)-3-(4-methylphenyl)sulfanylprop-2-enoic acid (CAS: 710-38-3), which differs by having a methyl group instead of a methoxy group on the phenyl ring, and a different position of the sulfur atom in the structure . This compound has a molecular weight of 194.25 g/mol and a molecular formula of C10H10O2S .

Another structurally related compound is 3-(4-hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid, which features both a methoxy group and a hydroxy group on the phenyl ring, along with an additional phenyl substituent . This compound demonstrates how modifications to the basic structural framework can create diverse chemical entities with potentially different biological profiles.

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